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molecular formula C4H5F3O B105314 4,4,4-Trifluorobutanal CAS No. 406-87-1

4,4,4-Trifluorobutanal

Cat. No. B105314
M. Wt: 126.08 g/mol
InChI Key: SCJCDNUXDWFVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 4,4,4-trifluorobutan-1-amine, HCl (598 mg, 4.00 mmol), Et3N (550 μL, 4.00 mmol) and 4,4,4-trifluorobutanal (504 mg, 4.00 mmol) provided a colorless oil which was used directly in the preparation of Example 129. MS(ESI+) m/z 192.1 (M+H)+.
[Compound]
Name
4,4,4-trifluorobutan-1-amine, HCl
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
550 μL
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[F:8][C:9]([F:15])([F:14])[CH2:10]CC=O>>[F:15][C:9]([F:8])([F:14])[CH2:10][CH2:7][CH2:6][NH:3][CH2:4][CH2:5][CH2:10][C:9]([F:15])([F:14])[F:8]

Inputs

Step One
Name
4,4,4-trifluorobutan-1-amine, HCl
Quantity
598 mg
Type
reactant
Smiles
Name
Quantity
550 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
504 mg
Type
reactant
Smiles
FC(CCC=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided a colorless oil which
CUSTOM
Type
CUSTOM
Details
was used directly in the preparation of Example 129

Outcomes

Product
Name
Type
Smiles
FC(CCCNCCCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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